Crystal Structure and Bonding Analysis of Bis[(methylcarbamothioyl)sulfanyl]nickel: A Technical Guide
Crystal Structure and Bonding Analysis of Bis[(methylcarbamothioyl)sulfanyl]nickel: A Technical Guide
Executive Summary
Bis[(methylcarbamothioyl)sulfanyl]nickel (CAS 25901-72-8), systematically referred to in crystallographic literature as bis(N-methyldithiocarbamato)nickel(II), is a transition metal coordination complex characterized by its robust square-planar geometry and highly conjugated ligand framework. This whitepaper provides an in-depth technical analysis of its crystallographic properties, electronic structure, and experimental synthesis. Understanding the molecular architecture of this complex is critical for researchers leveraging nickel dithiocarbamates as single-source precursors for nickel sulfide electrocatalysts and advanced nanomaterials.
Chemical Identity and Ligand Field Theory
The complex consists of a central nickel(II) ion coordinated by two bidentate N-methyldithiocarbamate ligands.
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Causality of Coordination Geometry: The Ni2+ ion possesses a d8 electronic configuration. The sulfur atoms in the dithiocarbamate ligand act as strong-field equatorial donors. This induces a large crystal field splitting energy ( Δsp ) that overcomes the spin-pairing energy. Consequently, the electrons pair in the lower energy d-orbitals, resulting in a diamagnetic, square-planar NiS4 coordination core rather than a tetrahedral geometry.
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Electronic Delocalization: The ligand features a highly delocalized π -electron system across the NiS2CNC framework. The nitrogen lone pair delocalizes into the empty π∗ orbital of the thiocarbonyl group. This imparts significant double-bond character to the C–N bond, restricting rotation and stabilizing the planar geometry of the entire molecule.
Crystallographic Properties and Molecular Geometry
The definitive crystal structure of bis(N-methyldithiocarbamato)nickel(II) was elucidated by Newman and White using single-crystal X-ray diffraction techniques . The complex crystallizes in the monoclinic space group P21/a . The nickel atom occupies a special position at the inversion center ( 1ˉ ), meaning the two dithiocarbamate ligands are crystallographically strictly coplanar and trans to each other in terms of their spatial orientation.
Unit Cell Parameters
The quantitative crystallographic data is summarized below for comparative phase analysis:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a (Å) | 12.20 ± 0.03 |
| b (Å) | 9.37 ± 0.03 |
| c (Å) | 4.20 ± 0.02 |
| β (°) | 93.4 ± 0.2 |
| Z (Molecules/cell) | 2 |
Bond Lengths and Angles
The structural refinement reveals critical insights into the bonding dynamics of the molecule.
| Structural Feature | Measurement | Implication |
| Ni–S(1) / Ni–S(2) | 2.203(9) Å / 2.196(9) Å | Confirms symmetric, strong-field square-planar chelation. |
| S(1)–Ni–S(2) Angle | 79.2(2)° | Acute bite angle typical of four-membered chelate rings. |
| C–S (Mean) | ~1.71 Å | Intermediate between C–S single (1.81 Å) and C=S double (1.61 Å) bonds. |
| C–N (Thioureide) | 1.30(1) Å | Strong partial double-bond character (typical C–N single bond is 1.47 Å). |
| N–C (Methyl) | 1.47(2) Å | Standard single bond, confirming lack of conjugation beyond the nitrogen. |
The most striking structural feature is the C–N thioureide bond distance of 1.30 Å . This extreme shortening confirms the resonance contribution of the polar structure (S−)2C=N+(H)CH3 , which forces the entire NiS2CNC system into a rigid, planar conformation.
Logical flow of structural elucidation and electronic delocalization analysis from XRD data.
Experimental Protocol: Synthesis and Single-Crystal Growth
To achieve X-ray quality single crystals, the synthesis must be carefully controlled to prevent rapid precipitation and defect formation. The following protocol is a self-validating system designed for high purity.
Step-by-Step Methodology
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Ligand Preparation (In Situ):
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Action: Dissolve 20 mmol of methylamine ( CH3NH2 ) and 20 mmol of sodium hydroxide (NaOH) in 30 mL of chilled distilled water (0–5 °C). Slowly add 20 mmol of carbon disulfide ( CS2 ) dropwise under vigorous stirring.
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Causality: The alkaline medium deprotonates the amine, enhancing its nucleophilicity for the attack on the electrophilic carbon of CS2 . The low temperature prevents the volatilization of CS2 and minimizes side reactions.
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Complexation:
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Action: Prepare a solution of 10 mmol Nickel(II) chloride hexahydrate ( NiCl2⋅6H2O ) in 20 mL of water. Add this dropwise to the ligand solution.
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Causality: A 1:2 (Metal:Ligand) stoichiometric ratio is strictly maintained. The immediate formation of a pale green/yellow precipitate indicates successful ligand exchange and the formation of the highly insoluble Ni(S2CNHCH3)2 complex.
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Validation Step (Self-Correction):
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Action: Filter the precipitate. Test a few drops of the mother liquor with dimethylglyoxime (DMG).
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Causality: If a bright red precipitate forms, unreacted Ni2+ remains, indicating incomplete ligand formation. If the solution remains clear, the reaction is quantitatively complete.
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Recrystallization (Solvent Diffusion):
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Action: Dissolve the crude precipitate in a minimum volume of chloroform ( CHCl3 ). Carefully layer hexane over the chloroform solution in a narrow tube and allow it to stand undisturbed at room temperature.
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Causality: The complex is soluble in chloroform but insoluble in hexane. The slow diffusion of the anti-solvent (hexane) into the chloroform layer lowers the solubility isotherm gradually, promoting the nucleation of highly ordered, monoclinic single crystals rather than amorphous powders.
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Workflow for the synthesis and crystallization of bis(N-methyldithiocarbamato)nickel(II).
Analytical Workflows and Validation
Beyond X-ray diffraction, the structural integrity of the synthesized complex must be validated via orthogonal spectroscopic methods:
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FT-IR Spectroscopy: The presence of a strong absorption band in the 1480–1550 cm⁻¹ region is the hallmark "thioureide" band ( νC−N ). Its position between a typical C–N stretching frequency (1250 cm⁻¹) and a C=N stretching frequency (1650 cm⁻¹) corroborates the partial double-bond character observed in the crystal structure .
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UV-Vis Spectroscopy: The diamagnetic nature of the square-planar d8 system results in characteristic d-d transition bands typically observed around 400-450 nm, confirming the ligand field geometry.
Applications in Advanced Materials
The precise structural characteristics of bis(N-methyldithiocarbamato)nickel(II) make it an ideal "single-source precursor" (SSP) for the chemical vapor deposition (CVD) or thermolysis of nickel sulfide nanostructures. Because the Ni–S bonds are already pre-formed in the molecule and the organic ligand cleanly decomposes at elevated temperatures, it allows for the controlled synthesis of specific nickel sulfide phases (e.g., α -NiS, β -NiS, Ni3S2 ). These materials are currently at the forefront of research for electrocatalytic Oxygen Evolution Reactions (OER) in water splitting technologies .
References
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Title: Crystal structure of bis(N-methyldithiocarbamato)nickel(II) Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]
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Title: Synthesis, Structure, Characterization, and Decomposition of Nickel Dithiocarbamates Source: NASA Technical Reports Server URL: [Link]
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Title: Supramolecular and Electrocatalytic OER properties of new heteroleptic fluoro- and trifluoromethyl- substituted Ni(II)-dithiolates Source: New Journal of Chemistry URL: [Link]
